Non‑Centrosymmetric Crystal Lattice Enables Second‑Order Nonlinear Optical Activity
Single‑crystal X‑ray diffraction shows that 2‑nitro‑N‑(4‑nitrophenyl)aniline crystallizes in the non‑centrosymmetric monoclinic space group C2, a strict prerequisite for second‑order nonlinear optical (NLO) susceptibility [1]. By contrast, the closely related isomer 2,4‑dinitrodiphenylamine (2,4‑DNA, CAS 961‑68‑2) adopts the centrosymmetric space group P2₁/c, which symmetry‑forbids second‑harmonic generation (SHG) [2]. This crystallographic difference is invariant and independent of measurement conditions; it directly determines whether the material can generate coherent frequency‑doubled light. Without this non‑centrosymmetry, an NLO waveguide, modulator, or oscillator cannot function.
| Evidence Dimension | Crystal space group (centrosymmetry vs non‑centrosymmetry) |
|---|---|
| Target Compound Data | Space group C2 (non‑centrosymmetric); unit‑cell parameters a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699° [1] |
| Comparator Or Baseline | 2,4‑Dinitrodiphenylamine (2,4‑DNA, CAS 961‑68‑2): space group P2₁/c (centrosymmetric) [2] |
| Quantified Difference | Target crystallises in a space group compatible with second‑order NLO (SHG‑active); comparator crystallises in a space group that forbids SHG by symmetry. This is a binary, non‑continuous difference. |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature. |
Why This Matters
Procurement for NLO device fabrication must explicitly exclude the centrosymmetric isomer; only the C2 polymorph exhibits a non‑zero second‑order susceptibility χ⁽²⁾.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., Zwanenburg, B. Crystal and molecular structure of 2,4′‑dinitrodiphenylamine. Journal of Chemical Crystallography, 1995, 25, 429‑432. View Source
- [2] Hernández‑Paredes, J., et al. Experimental and theoretical study on the molecular structure, covalent and non‑covalent interactions of 2,4‑dinitrodiphenylamine: X‑ray diffraction and QTAIM approach. Journal of Molecular Structure, 2016, 1108, 482‑495. View Source
